molecular formula C11H13FN2O2 B8221438 Benzyl 3-amino-3-fluoroazetidine-1-carboxylate

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate

Cat. No.: B8221438
M. Wt: 224.23 g/mol
InChI Key: UMUYHUCUUHHILW-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with an amino group, a fluoro group, and a benzyl ester group.

Preparation Methods

The synthesis of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.

    Benzyl Ester Formation: The final step involves esterification with benzyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions, leading to the formation of substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Fluoroazetidines: Compounds with fluorine atoms on the azetidine ring.

    Aminoazetidines: Compounds with amino groups on the azetidine ring.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Biological Activity

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorinated amino acids, which are known for their altered pharmacological properties compared to their non-fluorinated counterparts. The presence of the fluorine atom significantly influences the compound's reactivity, hydrophobicity, and interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated amino acids often act as inhibitors or modulators of various enzymes. For instance, they can interfere with enzyme-substrate interactions due to steric hindrance or altered electronic properties caused by the fluorine atom .
  • Receptor Binding : The compound may exhibit binding affinity towards specific receptors, influencing signaling pathways involved in cellular functions. Studies have shown that fluorinated derivatives can enhance binding affinities compared to their non-fluorinated analogs .
  • Cell Growth Inhibition : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. This effect is likely due to its ability to disrupt metabolic pathways essential for cell proliferation .

In Vitro Studies

A study conducted on pancreatic cancer cell lines demonstrated that compounds similar to this compound exhibited significant inhibition of cell growth. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

In Vivo Efficacy

In murine models, the administration of fluorinated azetidine derivatives led to reduced tumor sizes compared to control groups. The compounds were found to modulate immune responses, enhancing the efficacy of concurrent therapies such as chemotherapy .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available azetidine precursors.
  • Fluorination : Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions or direct fluorination methods.
  • Carboxylation : The carboxylic acid group is introduced using standard carboxylation techniques involving carbon dioxide or carboxylic acid derivatives.

The following table summarizes key synthetic routes and yields for related compounds:

CompoundSynthesis RouteYield (%)
This compoundNucleophilic substitution followed by carboxylation70
3-FluoroalanineFluorination of alanine derivatives56
Azetidine derivativesMulti-step synthesis from simple aminesVaries

Properties

IUPAC Name

benzyl 3-amino-3-fluoroazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUYHUCUUHHILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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